
Cloperastine hydrochloride
Vue d'ensemble
Description
Cloperastine hydrochloride is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in various countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . This compound is known for its efficacy in treating coughs without the sedative effects commonly associated with other antitussives.
Méthodes De Préparation
Condensation-Etherification Method for Cloperastine Hydrochloride
Reaction Mechanism and Intermediate Synthesis
The synthesis begins with the condensation of 4-chlorodiphenylchloromethane (compound IV) and 2-piperidineethanol (compound III) in the presence of an aprotic solvent (e.g., dichloromethane) and an acid-binding agent (e.g., triethylamine) . This step generates the intermediate 1-[2-[(4-chloro-α-phenylbenzyl)oxy]ethyl]piperidine (compound II) via nucleophilic substitution. The reaction proceeds at 20–30°C for 3 hours, with triethylamine neutralizing HCl byproducts to drive the reaction forward .
Salification and Final Product Isolation
Compound II undergoes salification with hydrogen chloride gas or hydrochloric acid in solvents such as ethyl acetate or tetrahydrofuran. The optimal molar ratio of HCl to compound II is ≥1:1, ensuring complete protonation of the piperidine nitrogen . Post-crystallization, the product is recrystallized from isopropanol, yielding this compound with 99.8% purity and single impurities <0.1% .
Key Reaction Parameters:
Parameter | Conditions |
---|---|
Solvent (Step 1) | Dichloromethane, ethyl acetate |
Acid-binding agent | Triethylamine, sodium carbonate |
Temperature (Step 1) | 10–100°C |
Reaction time (Step 1) | 1–16 hours |
Salification solvent | Ethyl acetate, isopropanol |
Final purity | >99.7% (HPLC) |
Two-Step Etherification-Salification Protocol
Etherate Formation
In this method, 4-chlorodiphenyl methanol reacts with ethylene chlorhydrin in toluene using sodium bisulfate as a catalyst . The reaction occurs at 95–100°C for 2 hours, forming an etherate intermediate (compound III). This step achieves a 94% yield, with toluene facilitating azeotropic water removal to prevent hydrolysis .
Piperidine Coupling and Salification
The etherate reacts with piperidine in the presence of sodium carbonate at 100–105°C for 4 hours. Subsequent salification with HCl in aqueous ethanol yields this compound with 99.86% content and 86.5% recovery .
Key Reaction Parameters:
Parameter | Conditions |
---|---|
Catalyst | Sodium bisulfate, sodium carbonate |
Solvent | Toluene, ethanol |
Temperature (Step 1) | 95–100°C |
Reaction time (Step 1) | 2 hours |
Final recovery | 86.5% |
Purity | >99.0% (HPLC) |
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
Method 1’s linear synthesis requires fewer steps but uses costlier intermediates (compound IV and III). In contrast, Method 2’s convergent approach leverages cheaper starting materials (4-chlorodiphenyl methanol) but necessitates rigorous temperature control to minimize byproducts .
Solvent and Catalyst Selection
-
Method 1 : Aprotic solvents (dichloromethane) enhance nucleophilicity, while triethylamine improves reaction kinetics by neutralizing HCl .
-
Method 2 : Toluene’s high boiling point (110°C) suits high-temperature etherification, and sodium bisulfate acts as a proton donor to accelerate carbocation formation .
Product Quality
Method 1’s salification in ethyl acetate reduces impurity carryover, achieving superior purity (>99.7%) compared to Method 2’s 99.0–99.8% . However, Method 2’s higher recovery (86.5% vs. 80–85% in Method 1) makes it preferable for large-scale production .
Optimization Strategies for Industrial Production
Solvent Recycling
Both methods recover solvents like dichloromethane and toluene via distillation, reducing costs by 15–20% .
Byproduct Mitigation
-
Method 1 : Excess triethylamine (10% above stoichiometric) minimizes residual HCl, preventing piperidine hydrochloride formation .
-
Method 2 : Sodium carbonate neutralizes liberated HCl during piperidine coupling, suppressing 2-chloroethane byproducts .
Quality Control and Analytical Validation
Chromatographic Purity Assessment
HPLC analysis with C18 columns and UV detection (254 nm) confirms purity. Method 1’s this compound shows a single peak at 8.2 minutes, while Method 2’s product exhibits 99.86% peak area .
Spectroscopic Characterization
Analyse Des Réactions Chimiques
Synthetic Routes
Cloperastine hydrochloride is synthesized through convergent methods to improve yield and purity. Key pathways include:
1.1. Condensation-Etherification Method
The patented method (CN113651772A) involves two primary steps :
-
Step 1 : Condensation of 4-chlorodiphenylmethanol (Compound IV) with 2-piperidineethanol (Compound III) in an aprotic solvent (e.g., dichloromethane) using triethylamine as an acid-binding agent.
-
Reaction Conditions : 10–100°C, 1–16 hours.
-
Molar Ratio : 1:0.8–10 (IV:III).
-
-
Step 2 : Salt formation by dissolving the intermediate (Compound II) in a solvent (e.g., ethyl acetate) and treating with HCl gas or hydrochloric acid.
1.2. Alternative Synthetic Pathways
-
Halogenation-Etherification :
-
BOC Sciences Method :
Table 1: Comparison of Synthetic Methods
Metabolic Reactions
Cloperastine undergoes hepatic metabolism primarily mediated by CYP2D6, with additional phase II conjugation:
-
Phase I Metabolism :
-
Phase II Metabolism :
Key Findings :
-
Bioequivalence Studies : Cloperastine’s pharmacokinetics show a half-life of ~35 hours, with AUC₀–∞ values of 88.4 ng·h/mL (fasting) and 87.4 ng·h/mL (postprandial) .
-
Metabolite Detection : LC-MS/MS confirms desmethylcloperastine as the primary metabolite, detectable in plasma within 1 hour post-administration .
Impurities and Byproducts
Synthetic processes generate specific impurities, which are tightly controlled in industrial production:
Table 2: Common Impurities in this compound Synthesis
-
Mitigation Strategies :
Stability and Degradation
This compound is stable under recommended storage conditions but degrades under extreme pH or heat:
Applications De Recherche Scientifique
Pharmacological Overview
Cloperastine acts primarily by suppressing the cough reflex at the central nervous system level without causing respiratory depression, a common side effect associated with traditional opioid antitussives like codeine. It also exhibits antihistaminic effects, which can be beneficial in allergic cough scenarios. The compound has been shown to inhibit G protein-coupled inwardly rectifying potassium channels, contributing to its antitussive effects .
Clinical Applications
1. Treatment of Cough:
- Acute and Chronic Cough: Cloperastine is indicated for both acute and chronic coughs resulting from respiratory infections, chronic bronchitis, and chronic obstructive pulmonary disease (COPD). Clinical studies have demonstrated its efficacy in reducing cough frequency and severity .
- Pediatric Use: Cloperastine has been reported to be safe and effective in children, providing relief from cough without the risk of addiction or respiratory depression associated with narcotic agents .
2. Comparative Efficacy:
- In studies comparing cloperastine with codeine, cloperastine showed superior efficacy in alleviating cough symptoms while maintaining a favorable safety profile. For instance, one study indicated that 66.7% of patients experienced maximum relief from cough symptoms within days of starting treatment with cloperastine .
Data Tables
Study | Population | Dosage | Efficacy | Side Effects |
---|---|---|---|---|
Camisasca et al. (2011) | 23 patients with persistent cough | 20 mg at night | Significant reduction in night-time cough | None reported |
Olivieri et al. (2011) | 30 patients with chronic bronchopneumonia | 35.4 mg three times daily for 9 days | Effective in controlling cough symptoms | No change in sputum properties |
Margarino et al. (2011) | 156 patients with chronic cough | Cloperastine syrup vs. codeine | Cloperastine more effective; rapid action noted | Excellent tolerability |
Ghiringhelli et al. (2011) | 38 patients with COPD exacerbation | Standard dosage | Effective control of nonproductive cough from day one | No adverse effects noted |
Case Studies
Case Study 1: Pediatric Application
A multicenter study involving children suffering from acute respiratory infections demonstrated that cloperastine significantly reduced coughing episodes, improving sleep quality without adverse effects on respiratory function .
Case Study 2: Chronic Bronchitis
In a clinical trial involving adults with chronic bronchitis, patients treated with cloperastine reported substantial improvement in cough severity compared to those receiving placebo. The study highlighted cloperastine's ability to maintain mucociliary function while providing symptomatic relief .
Mécanisme D'action
The precise mechanism of action of cloperastine hydrochloride is not fully understood, but several biological activities have been identified:
Sigma-1 Receptor Ligand: this compound acts as a ligand for the sigma-1 receptor, likely as an agonist.
GIRK Channel Blocker: It is described as a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Antihistamine: The compound has a high affinity for the H1 receptor, contributing to its antihistaminic effects.
Anticholinergic: It also exhibits anticholinergic properties, which may contribute to side effects like sedation.
Comparaison Avec Des Composés Similaires
Codeine: Another antitussive agent, but with more pronounced sedative effects.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Diphenhydramine: An antihistamine with sedative properties, often used in combination with other antitussives.
Uniqueness: Cloperastine hydrochloride is unique in its dual activity as both an antitussive and antihistamine. Unlike codeine, it does not act on the central nervous system or the respiratory center, making it a safer option for treating coughs without significant sedation .
Activité Biologique
Cloperastine hydrochloride is a pharmaceutical compound primarily recognized for its antitussive (cough-suppressing) properties. Recent research has expanded its profile, revealing significant biological activities beyond cough relief, including potential anti-cancer effects and modulation of various physiological processes. This article synthesizes current knowledge on the biological activity of cloperastine, focusing on its mechanisms of action, pharmacological effects, and clinical implications.
Overview of this compound
This compound is a central antitussive agent that acts without the sedative effects commonly associated with opioids. It functions by inhibiting the cough reflex at the central nervous system level while exhibiting antihistaminic properties. The compound is also noted for its mild bronchorelaxant effects and has been shown to have a favorable safety profile compared to traditional cough medications like codeine .
- Antitussive Activity : Cloperastine's primary mechanism involves the inhibition of the cough center in the brain without affecting respiratory drive, making it a safer alternative to opioid-based treatments . It achieves this by blocking G protein-coupled inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability related to cough reflexes.
- Antihistaminic Effects : Cloperastine acts as an H1 receptor antagonist, effectively reducing histamine-induced bronchospasm. This property is particularly beneficial in conditions characterized by excessive coughing due to allergic reactions or respiratory irritants .
- Anti-Cancer Properties : Recent studies have highlighted cloperastine's ability to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. The compound suppresses mitochondrial oxidative phosphorylation, leading to reduced tumor growth both in vitro and in vivo. In a xenograft mouse model, cloperastine significantly inhibited ESCC tumor growth by downregulating key proteins involved in mitochondrial function, such as NADH dehydrogenase subunits and cytochrome C oxidase .
Pharmacokinetics
Cloperastine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–1.5 hours. Its half-life is approximately 23 hours, allowing for effective dosing schedules (10-20 mg three times daily). The drug is metabolized primarily in the liver and excreted via urine as metabolites within 24 hours post-administration .
Case Studies and Clinical Findings
- Cough Relief in Respiratory Conditions : Cloperastine has been shown to effectively reduce coughing in patients with various respiratory conditions such as bronchitis and lung cancer. Clinical trials indicated that it alleviates cough symptoms significantly better than placebo without causing respiratory depression or addiction .
- Cancer Treatment Potential : A study demonstrated that cloperastine inhibited ESCC cell proliferation through mitochondrial pathway suppression. The treatment led to a significant decrease in cell viability in vitro and reduced tumor size in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .
Data Summary
The following table summarizes key pharmacokinetic parameters and biological activities of this compound:
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 81.0 ± 46.9 h∙ng/ml |
Time to Peak Concentration (Tmax) | 1–1.5 hours |
Half-life (t1/2) | 23 hours |
Therapeutic Dose | 10–20 mg three times daily |
Main Actions | Antitussive, Antihistaminic |
Anti-Cancer Activity | Inhibits ESCC cell proliferation |
Q & A
Basic Research Questions
Q. What physicochemical properties of cloperastine hydrochloride are critical for formulation development, and how are they assessed experimentally?
Cloperastine HCl’s melting point (148°C) and compatibility with excipients are key parameters. Differential Scanning Calorimetry (DSC) is used to evaluate thermal behavior and detect interactions between the drug and excipients (e.g., Eudragit E PO®). For instance, DSC thermograms of cloperastine HCl mixed with excipients reveal shifts in melting endotherms, indicating compatibility or incompatibility . Fourier Transform Infrared Spectroscopy (FTIR) further confirms the absence of chemical interactions by analyzing functional group vibrations (400–4000 cm⁻¹ range) .
Q. How do powder flow properties influence the design of orodispersible tablets (ODTs) for cloperastine HCl?
Pre-compression parameters such as bulk density, tapped density, Hausner ratio, and Carr index are measured to assess powder flowability. For example, a Hausner ratio <1.25 indicates good flow, critical for direct compression formulations. Poor flow may require granulation or the addition of glidants. These parameters are evaluated using USP methods to ensure reproducibility in tablet manufacturing .
Q. What analytical methods are validated for quantifying cloperastine HCl in formulations, and how are they optimized?
Reverse-phase HPLC with UV detection is commonly validated for cloperastine HCl quantification. Chromatographic conditions include a C18 column, methanol:phosphate buffer (70:30, pH 6), and detection at 254 nm. Method validation follows ICH Q2(R2) guidelines, assessing linearity (e.g., 10–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Sample preparation involves sonication and dilution to minimize matrix interference.
Advanced Research Questions
Q. How do formulation strategies (e.g., lyophilization vs. direct compression) impact the pharmacokinetics of cloperastine HCl in vivo?
Lyophilized ODTs exhibit superior bioavailability due to enhanced porosity, accelerating dissolution. In Wistar rats, lyophilized tablets (L1) achieved a Cmax of 16.56 µg/mL for cloperastine HCl, compared to 14.75 µg/mL for direct compression (F9). Statistical analysis (paired t-test, p<0.05) confirmed significant differences in dissolution rates, attributed to the absence of superdisintegrants in lyophilized formulations . AUClast values for lyophilized tablets were 2.17-fold higher than commercial products, indicating prolonged systemic exposure .
Q. How can researchers resolve contradictions in dissolution data between cloperastine HCl and co-administered drugs (e.g., rupatadine)?
Dissolution profiles may diverge due to differences in drug-excipient interactions or solubility. For example, cloperastine HCl released 81.25% at 30 minutes, while rupatadine reached 83.9% at 5 minutes in lyophilized ODTs. To address this, factorial design experiments optimize variables like superdisintegrant concentration (e.g., 20 mg crospovidone) and pH adjustment. Statistical tools (Minitab®) identify significant factors (p<0.05) and refine formulation robustness .
Q. What methodologies are employed to validate the bioequivalence of cloperastine HCl formulations in preclinical models?
Pharmacokinetic studies in Wistar rats compare test formulations to reference products using parameters like Tmax, Cmax, and AUC. For example, lyophilized ODTs showed a Tmax of 0.75 hours vs. 1 hour for commercial tablets. Non-compartmental analysis (NCA) calculates bioavailability ratios, while ANOVA evaluates inter-group variability. Ethical protocols ensure compliance with 3R principles (replacement, reduction, refinement) .
Q. Methodological Considerations
- Experimental Design : Use factorial designs (e.g., 3<sup>2</sup> factorial matrices) to screen excipient ratios and compression forces .
- Data Analysis : Apply paired t-tests or ANOVA to compare dissolution profiles, with p<0.05 indicating significance .
- Green Chemistry : Implement spectrofluorometric methods (e.g., λex/λem = 275/305 nm) for eco-friendly plasma analysis, validated per ICH guidelines .
Propriétés
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLRYRWJLTVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3703-76-2 (Parent) | |
Record name | Cloperastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045413 | |
Record name | Cloperastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14984-68-0, 3703-76-2 | |
Record name | Cloperastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloperastine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cloperastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPERASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.